(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
Description
(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a heterocyclic compound featuring a benzimidazole moiety linked to a pyrrolidine ring via a ketone bridge, with a cyclohexene substituent. The benzimidazole core is known for its pharmacological relevance, including antimicrobial, antiviral, and anticancer activities . The pyrrolidine ring introduces conformational rigidity, while the cyclohexene group may enhance lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-cyclohex-3-en-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(14-6-2-1-3-7-14)20-11-10-15(12-20)21-13-19-16-8-4-5-9-17(16)21/h1-2,4-5,8-9,13-15H,3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWVCGRCOIHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoimidazole Ring Formation
The benzoimidazole nucleus is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. For example, reacting o-phenylenediamine with formic acid under reflux yields 1H-benzo[d]imidazole. Substitution at the 1-position is achieved through nucleophilic displacement using protic acids or alkylating agents.
Mechanochemical Approach : Solid-state synthesis methods, as demonstrated by Canale et al., offer solvent-free routes to heterocycles. Grinding o-phenylenediamine with chloroacetyl chloride in a ball mill produces 1-chloroacetyl-benzoimidazole intermediates, which subsequently react with pyrrolidine derivatives to form 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine. This method achieves 85–92% yield within 2–4 hours, avoiding chromatographic purification.
Pyrrolidine Functionalization
Introducing the benzoimidazole group to pyrrolidine requires selective substitution at the 3-position. Two strategies dominate:
- Nucleophilic Aromatic Substitution (SNAr) : Activated pyrrolidine derivatives (e.g., 3-bromopyrrolidine) react with deprotonated benzoimidazole in dimethylformamide (DMF) at 80°C.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-aminopyrrolidine with 1-chlorobenzoimidazole achieves C–N bond formation with >90% regioselectivity.
Preparation of Cyclohex-3-en-1-yl Methanone
Cyclohexene Functionalization
Cyclohex-3-en-1-yl methanone is synthesized via Friedel-Crafts acylation or oxidation of cyclohexenyl alcohols:
- Friedel-Crafts Acylation : Treatment of cyclohexene with acetyl chloride in the presence of AlCl₃ yields the methanone derivative. However, this method suffers from low regioselectivity (40–50% yield).
- Oxidation of Cyclohexenyl Alcohol : Using Jones reagent (CrO₃/H₂SO₄), cyclohex-3-en-1-ol is oxidized to the corresponding ketone with 75% efficiency.
Grignard Reaction
An alternative route involves reacting cyclohexenyl magnesium bromide with CO₂ to form cyclohexenyl carboxylic acid, followed by conversion to the acid chloride (SOCl₂) and subsequent coupling.
Coupling Strategies for Final Assembly
Amide Bond Formation
The pyrrolidine amine reacts with cyclohexenyl carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves 70–80% yield but requires rigorous exclusion of moisture.
Sustainable Alternatives : Mechanochemical coupling, as reported by Canale et al., enables solvent-free amidation. Ball milling 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine with cyclohexenyl carboxylic acid and N,N’-dicyclohexylcarbodiimide (DCC) produces the target compound in 65% yield.
Reductive Amination
A two-step protocol involves:
- Condensation of the pyrrolidine amine with cyclohexenyl ketone using Ti(OiPr)₄ to form an imine.
- Reduction with NaBH₃CN in methanol yields the methanone-linked product (55–60% overall yield).
Stereochemical Considerations
The pyrrolidine ring introduces a stereocenter at the 3-position. Enantioselective synthesis is achieved via:
- Chiral Auxiliaries : Using (R)- or (S)-proline derivatives to induce asymmetry during benzoimidazole coupling.
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates separates enantiomers with ≥99% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Purification Required | Scalability |
|---|---|---|---|---|
| Mechanochemical | 65 | 4 h | No | High |
| Amide Coupling | 80 | 12 h | Column Chromatography | Moderate |
| Reductive Amination | 60 | 24 h | Extraction | Low |
Challenges and Optimization Strategies
- Cyclohexene Stability : The cyclohexenyl group is prone to ring-opening under acidic conditions. Using mild bases (e.g., NaHCO₃) during coupling mitigates degradation.
- Regioselectivity in Benzoimidazole Substitution : Electron-withdrawing groups on the pyrrolidine ring direct substitution to the 3-position, minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, forming epoxides or diols under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the benzimidazole ring, converting it to dihydrobenzimidazole derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products
Oxidation: Epoxides, diols
Reduction: Dihydrobenzimidazole derivatives
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines.
Medicine
In medicine, the compound’s pharmacological properties are being explored for therapeutic applications. Its ability to interact with biological targets like enzymes and receptors makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The pyrrolidine and cyclohexene groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several benzimidazole derivatives, but key differences in substituents lead to varied properties:
Key Observations :
- Lipophilicity : The cyclohexene group in the target compound likely increases hydrophobicity compared to phenyl or oxadiazole substituents, affecting solubility in polar solvents like DMSO or DMF .
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a complex organic molecule notable for its potential biological activities. Its structure incorporates a benzo[d]imidazole moiety, a pyrrolidine ring, and a cyclohexene substituent, suggesting diverse interactions within biological systems. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its mechanism of action.
Structural Features
The compound's structure can be broken down into several key components:
- Benzimidazole Moiety : Known for its role in various pharmacological activities, including kinase inhibition.
- Pyrrolidine Ring : Often associated with neuroactive compounds and can enhance binding affinity to biological targets.
- Cyclohexene Group : May contribute to hydrophobic interactions crucial for receptor binding.
Anticancer Properties
Research suggests that derivatives of benzo[d]imidazole demonstrate significant anticancer effects. For instance:
- Mechanism of Action : The benzimidazole derivatives can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Studies : A study on similar compounds showed IC50 values indicating potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For example, compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against HT29 and A431 cell lines .
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties:
- Mechanism : The presence of halogen and methoxy groups in related compounds has been linked to enhanced antibacterial activity. These groups may interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
- Research Findings : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's specific activity against various strains.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy:
- Functional Groups : Modifications on the benzimidazole or pyrrolidine rings can significantly alter activity. For example, substituents at specific positions on the benzimidazole ring have been shown to enhance potency against certain targets .
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 | Anticancer |
| Compound B | 2.98 | Anticancer |
| Compound C | 0.75 | Antimicrobial |
The exact mechanism of action for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone remains to be fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases or other enzymes involved in critical signaling pathways.
- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting from benzo[d]imidazole and pyrrolidine precursors. Key steps include:
- Cyclization : Formation of the benzo[d]imidazole moiety via hydrazine derivatives and nitrobenzene intermediates .
- Coupling Reactions : Amide bond formation between the pyrrolidine and cyclohexenyl groups using acyl chlorides or coupling agents under inert atmospheres .
- Analytical Validation : Intermediates are characterized via -NMR, -NMR, and LC-MS to confirm structural integrity .
Q. How is the purity and stability of this compound assessed under laboratory conditions?
- Methodology :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; acceptance criteria ≥98% purity .
- Stability Testing : Accelerated stability studies (40°C/75% RH) over 4 weeks, with degradation products monitored via mass spectrometry .
- Data Table :
| Parameter | Result |
|---|---|
| HPLC Purity (%) | 99.4 |
| Melting Point (°C) | 99.41 (observed) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency compared to THF .
- Catalyst Use : Palladium-based catalysts (e.g., Pd(OAc)) improve cyclization yields by 15–20% .
- Temperature Control : Maintaining 80–90°C during coupling steps minimizes side-product formation .
Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Studies : Evaluate IC values across multiple cell lines (e.g., HEK-293, HeLa) to identify context-dependent effects .
- Target Profiling : Use kinase inhibition assays and molecular docking to assess selectivity for kinases (e.g., JAK2, EGFR) linked to observed activities .
- Metabolite Analysis : Identify active metabolites via liver microsome incubation and LC-MS/MS to clarify bioactivity discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodology :
- Core Modifications : Replace cyclohexenyl with bicyclic systems (e.g., norbornene) to improve steric hindrance and target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzo[d]imidazole ring to enhance metabolic stability .
- Computational Modeling : Density functional theory (DFT) predicts charge distribution and binding affinity to prioritize synthetic targets .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodology :
- Matrix Effects : Use isotopically labeled internal standards (e.g., -analogues) to normalize LC-MS/MS data .
- Limit of Detection (LOD) : Optimize solid-phase extraction (SPE) protocols to achieve LOD ≤ 0.1 ng/mL in plasma .
- Cross-Reactivity : Validate antibody-based assays (ELISA) against structurally similar compounds to ensure specificity .
Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others emphasize anti-inflammatory potential?
- Resolution : Cytotoxicity is dose-dependent, with IC values ≤10 µM in cancer cells but anti-inflammatory effects (e.g., TNF-α inhibition) observed at sub-cytotoxic doses (1–5 µM). Cell-type-specific responses (e.g., immune vs. epithelial cells) further explain discrepancies .
Key Research Tools
- Spectral Libraries : Compare experimental NMR shifts with databases (e.g., PubChem CID: 1439902-60-9) for structural validation .
- In Silico Tools : Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to predict pharmacokinetic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
